molecular formula C8H12ClN3 B2792407 2-Cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride CAS No. 2413905-19-6

2-Cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride

Cat. No.: B2792407
CAS No.: 2413905-19-6
M. Wt: 185.66
InChI Key: PYDUXMHSXQGCQQ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-methylpyrimidin-4-amine hydrochloride (C₈H₁₂ClN₃, molecular weight 193.66 g/mol) is a substituted pyrimidine derivative characterized by a cyclopropyl group at position 2 and a methyl group at position 6 of the pyrimidine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. Pyrimidine derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties. Structural analysis of this compound may utilize crystallographic tools like SHELX programs for refinement and validation .

Properties

IUPAC Name

2-cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.ClH/c1-5-4-7(9)11-8(10-5)6-2-3-6;/h4,6H,2-3H2,1H3,(H2,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOOCRVKPGWNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413905-19-6
Record name 2-cyclopropyl-6-methylpyrimidin-4-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 2,4-dichloro-6-methylpyrimidine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Overview : This compound serves as a crucial building block in the synthesis of pharmaceutical agents, especially those targeting inflammatory and cancer pathways.

Key Insights :

  • Anti-inflammatory Properties : Research has shown that derivatives of this compound exhibit potent inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, compounds synthesized from 2-cyclopropyl-6-methylpyrimidin-4-amine demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Anticancer Activity : The compound has been studied for its ability to inhibit kinases involved in cell proliferation. In vitro assays have indicated that certain derivatives can significantly reduce tumor cell viability .

Drug Discovery

High-throughput Screening : The compound is utilized in high-throughput screening assays to identify potential drug candidates. Its structural features allow it to interact with various biological targets, making it a versatile tool in pharmacological research.

Case Study Example : A study highlighted the use of 2-cyclopropyl-6-methylpyrimidin-4-amine in screening libraries for novel inhibitors of specific enzyme classes, revealing several promising candidates for further development .

Molecular Biology

Enzyme Mechanism Studies : In molecular biology, this compound acts as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to selectively bind to target enzymes makes it valuable for elucidating biochemical pathways.

Research Findings : Studies have indicated that modifications to the pyrimidine ring can enhance binding affinity and specificity towards various protein targets, aiding in the understanding of disease mechanisms .

Industrial Chemistry

Agrochemicals Production : The compound is also employed in the synthesis of agrochemicals, including herbicides and pesticides. Its structural characteristics contribute to the efficacy of these chemicals in agricultural applications.

Application Area Details
Medicinal Chemistry Building block for anti-inflammatory and anticancer drugs
Drug Discovery Used in high-throughput screening for enzyme inhibitors
Molecular Biology Probes for studying enzyme mechanisms
Industrial Chemistry Intermediate in the production of agrochemicals

Chemical Reactions and Synthesis

The synthesis of 2-cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride involves several chemical reactions:

  • Oxidation and Reduction Reactions : The compound can undergo oxidation using agents like hydrogen peroxide or potassium permanganate, leading to various derivatives with enhanced properties.
  • Substitution Reactions : Nucleophilic substitutions on the pyrimidine ring allow for the introduction of diverse functional groups, increasing its versatility as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or other enzymes critical for cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences among pyrimidin-4-amine derivatives arise from substituents at positions 2, 4, and 4. Below is a comparative analysis:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) CAS Number Key Features
2-Cyclopropyl-6-methylpyrimidin-4-amine hydrochloride C₈H₁₂ClN₃ 2-cyclopropyl, 6-methyl 193.66 Not explicitly listed Enhanced solubility due to hydrochloride salt; cyclopropyl group improves metabolic stability
6-Chloro-2-cyclopropyl-N-methylpyrimidin-4-amine C₈H₁₀ClN₃ 2-cyclopropyl, 6-chloro, N-methyl 183.64 1111849-46-7 Chloro substituent increases electrophilicity; methylamine may alter pharmacokinetics
1-(6-Chloropyrimidin-4-yl)piperidin-3-amine hydrochloride C₉H₁₄Cl₂N₄ 6-chloro, piperidin-3-amine 249.14 1185307-01-0 Piperidine ring enhances lipophilicity; potential CNS activity
6-Chloro-2-methylpyrimidin-4-amine C₅H₆ClN₃ 2-methyl, 6-chloro 143.57 1749-68-4 Simpler structure; lower molecular weight may improve bioavailability
Etifoxine hydrochloride C₁₇H₁₇ClN₂O·HCl Benzoxazine core 337.24 56776-32-0 Non-pyrimidine derivative; anxiolytic properties via GABA modulation

Notes:

  • Cyclopropyl vs. Chloro groups (e.g., in CAS 1111849-46-7) increase reactivity but may raise toxicity concerns .
  • Hydrochloride Salt : Improves aqueous solubility compared to free bases (e.g., 6-Chloro-2-methylpyrimidin-4-amine), critical for drug formulation .

Pharmacological and Analytical Profiles

  • Analytical Methods : RP-HPLC is widely used for pyrimidine derivatives (e.g., retention time 0.75 minutes for 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline in LCMS analysis) . The target compound’s purity and stability could be assessed similarly .

Biological Activity

2-Cyclopropyl-6-methylpyrimidin-4-amine; hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

2-Cyclopropyl-6-methylpyrimidin-4-amine; hydrochloride is characterized by its cyclopropyl and methyl substitutions on the pyrimidine ring. This specific structure contributes to its distinct biological properties.

PropertyValue
Molecular FormulaC₇H₈ClN₃
Molecular Weight175.61 g/mol
CAS Number2413905-19-6
SolubilitySoluble in water

The biological activity of 2-Cyclopropyl-6-methylpyrimidin-4-amine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by regulating the production of prostaglandins .

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibition against COX-2, with an IC₅₀ value comparable to that of established anti-inflammatory drugs such as celecoxib . The inhibition of COX-2 leads to a reduction in pro-inflammatory mediators, making it a candidate for anti-inflammatory therapies.

Antimicrobial Activity

In vitro studies have demonstrated that 2-Cyclopropyl-6-methylpyrimidin-4-amine possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized below:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

These findings suggest that the compound could be further developed as an antimicrobial agent .

Anti-inflammatory Activity

In addition to antimicrobial effects, the compound has shown significant anti-inflammatory activity. In animal models, it effectively reduced inflammation in carrageenan-induced paw edema assays, indicating its potential use in treating inflammatory conditions .

Case Studies

  • Anti-inflammatory Efficacy : A study involving carrageenan-induced edema in rats demonstrated that administration of 2-Cyclopropyl-6-methylpyrimidin-4-amine significantly reduced paw swelling compared to control groups, supporting its anti-inflammatory properties.
  • Antimicrobial Efficacy : Another research study evaluated the compound against various bacterial strains and found it exhibited effective bactericidal activity, particularly against resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent in infectious diseases .

Comparison with Similar Compounds

The biological activity of 2-Cyclopropyl-6-methylpyrimidin-4-amine can be compared with other pyrimidine derivatives:

Compound NameCOX-2 IC₅₀ (µM)Antimicrobial Activity
2-Cyclopropyl-6-methylpyrimidin-4-amine0.04Moderate
2-Cyclopropyl-4,6-dimethylpyrimidine0.05Low
2-Cyclopropyl-6-methylpyrimidin-4-ol0.06Moderate

This table illustrates that while similar compounds also exhibit biological activity, 2-Cyclopropyl-6-methylpyrimidin-4-amine shows superior performance in both anti-inflammatory and antimicrobial assays .

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